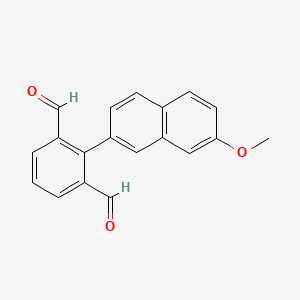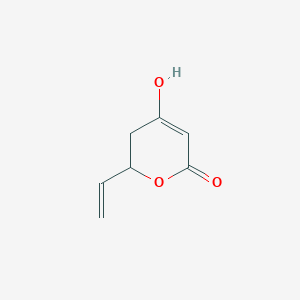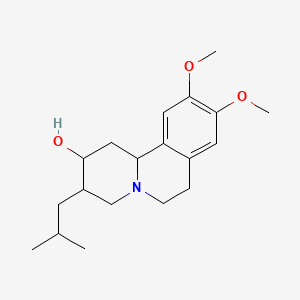
Metaldehyde-d16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaldehyde-d16 is a deuterated form of metaldehyde, a compound with the molecular formula C8D16O4. It is a cyclic tetramer of acetaldehyde and is primarily used as a molluscicide to control slugs and snails in agricultural settings . The deuterated version, this compound, is often used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .
Mode of Action
Once ingested by the mollusk, this compound is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .
Biochemical Pathways
It is known that the hydrolysis of this compound to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of this compound action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that this compound is a poison to most organisms that ingest it .
Action Environment
This compound, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaldehyde-d16 is synthesized by treating acetaldehyde with chilled mineral acids. This reaction produces both metaldehyde and its liquid trimer, paraldehyde. The reaction is reversible, and upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated acetaldehyde as a starting material. The process is similar to the synthesis of regular metaldehyde but requires specialized equipment to handle deuterated compounds. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Metaldehyde-d16 undergoes various chemical reactions, including:
Oxidation: Metaldehyde can be oxidized to produce acetic acid.
Reduction: Reduction of metaldehyde can yield ethanol.
Substitution: Metaldehyde can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Acetic acid
Reduction: Ethanol
Substitution: Various substituted metaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Metaldehyde-d16 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify metaldehyde residues in water and soil
Comparison with Similar Compounds
Similar Compounds
Paraldehyde: A liquid trimer of acetaldehyde with similar uses but different physical properties.
Acetaldehyde: The monomeric form, which is a precursor in the synthesis of metaldehyde.
Deuterated Acetaldehyde: Used as a starting material for the synthesis of Metaldehyde-d16.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its stability and specific isotopic composition allow for precise tracking and analysis in various scientific applications .
Properties
CAS No. |
1219805-73-8 |
|---|---|
Molecular Formula |
C₈D₁₆O₄ |
Molecular Weight |
192.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)




![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
